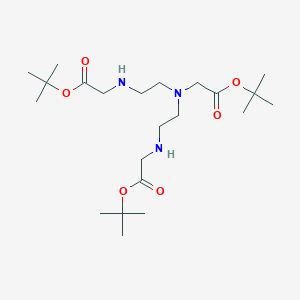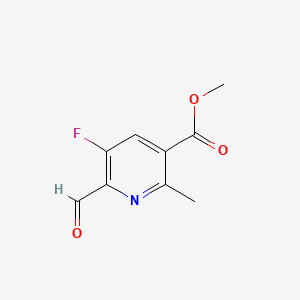
n-(4-Cyanophenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 4-cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions:
Chan–Lam Coupling Reaction: One of the most common methods for synthesizing n-(4-Cyanophenyl)picolinamide involves the Chan–Lam coupling reaction.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Substitution Reactions: n-(4-Cyanophenyl)picolinamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the cyano group.
Condensation Reactions: It can participate in condensation reactions with ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Copper Catalysts: Used in Chan–Lam coupling reactions.
Alkyl Cyanoacetates: Used in cyanoacetylation reactions.
Major Products Formed:
Pyridinium Salts: Formed during reactions with ketones.
Heterocyclic Compounds: Formed through condensation reactions.
科学的研究の応用
Chemistry: n-(4-Cyanophenyl)picolinamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme activities and protein interactions. It has been used in the production of 2-picolinamide through biocatalysis .
Medicine: It has been studied for its antifungal properties and its interaction with fungal enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of n-(4-Cyanophenyl)picolinamide involves its interaction with specific molecular targets. For example, in antifungal applications, it targets the cytochrome bc1 complex, binding to the Qi-site and inhibiting the enzyme’s activity . This inhibition disrupts the electron transport chain, leading to the death of the fungal cells.
類似化合物との比較
Picolinamide (C6H6N2O): A simpler analog of n-(4-Cyanophenyl)picolinamide, used in various chemical and biological applications.
N-(2-Cyanophenyl)picolinamide (C13H9N3O): Another analog with the cyano group in a different position, used in similar applications.
Uniqueness: this compound is unique due to the specific positioning of the cyano group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs.
特性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
N-(4-cyanophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17) |
InChIキー |
WUYINQBOZASLCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


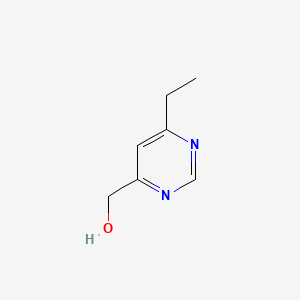
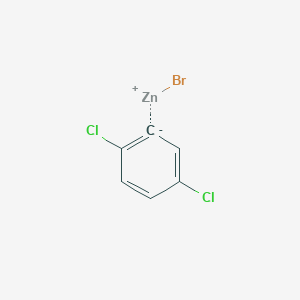
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
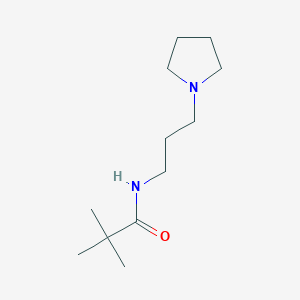
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
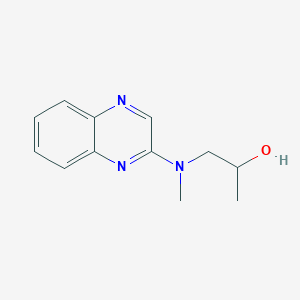
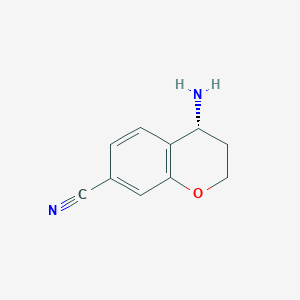
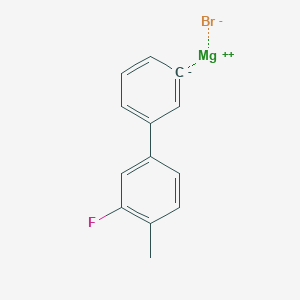

![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
